

Part 1: LEI-121 - A Photoaffinity Probe for CB2R

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Compound of Interest

Compound Name: CB2R probe 1

Cat. No.: B11932288

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LEI-121 is a first-in-class, selective bifunctional photoaffinity probe for the CB2R.[1][2] It is designed to covalently bind to the receptor upon photoactivation, enabling researchers to study receptor expression, ligand engagement, and receptor trafficking.[1][2] Functionally, LEI-121 acts as an inverse agonist.[3]

Quantitative Data

Parameter	Value	Species	Assay Type	Reference
Binding Affinity (pKi)	7.2 ± 0.4	Human	Radioligand displacement assay ([³ H]-CP55940)	--INVALID-LINK--
Functional Activity (pIC50)	7.5 ± 0.1	Human	[³⁵ S]GTPγS functional assay	--INVALID-LINK--
Selectivity	>1000-fold for CB2R over CB1R	Human	Radioligand displacement assay	--INVALID-LINK--

Mechanism of Action

LEI-121 possesses two key functional groups: a photoactivatable diazirine and an alkyne handle.[1] Upon exposure to UV light ($\lambda = 350$ nm), the diazirine group forms a reactive carbene that covalently crosslinks with the CB2R in the binding pocket.[1] The alkyne handle allows for the subsequent attachment of reporter molecules, such as fluorophores (e.g., Cy5-

azide) or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

[1] This two-step labeling process enables the visualization and isolation of the CB2R.[1]

Experimental Protocols

1. Photoaffinity Labeling of CB2R in Cell Membranes:

- **Cell Culture and Membrane Preparation:** Human embryonic kidney (HEK293) cells overexpressing human CB2R (CB2R-HEK293) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO₂ atmosphere. Cell membranes are prepared by homogenization and centrifugation.
- **Probe Incubation:** CB2R-containing cell membranes are incubated with LEI-121 at a final concentration of 100 nM in the dark for 30 minutes at room temperature.
- **UV Irradiation:** The membrane-probe mixture is irradiated with UV light at 350 nm for 15 minutes on ice to induce covalent crosslinking.
- **Click Chemistry:** The photo-crosslinked membranes are then subjected to a click reaction with a fluorescent azide (e.g., Cy5-N₃) in the presence of a copper(I) catalyst to attach the fluorescent tag.
- **Analysis:** The labeled proteins are separated by SDS-PAGE, and the fluorescently tagged CB2R is visualized using an appropriate fluorescence scanner.

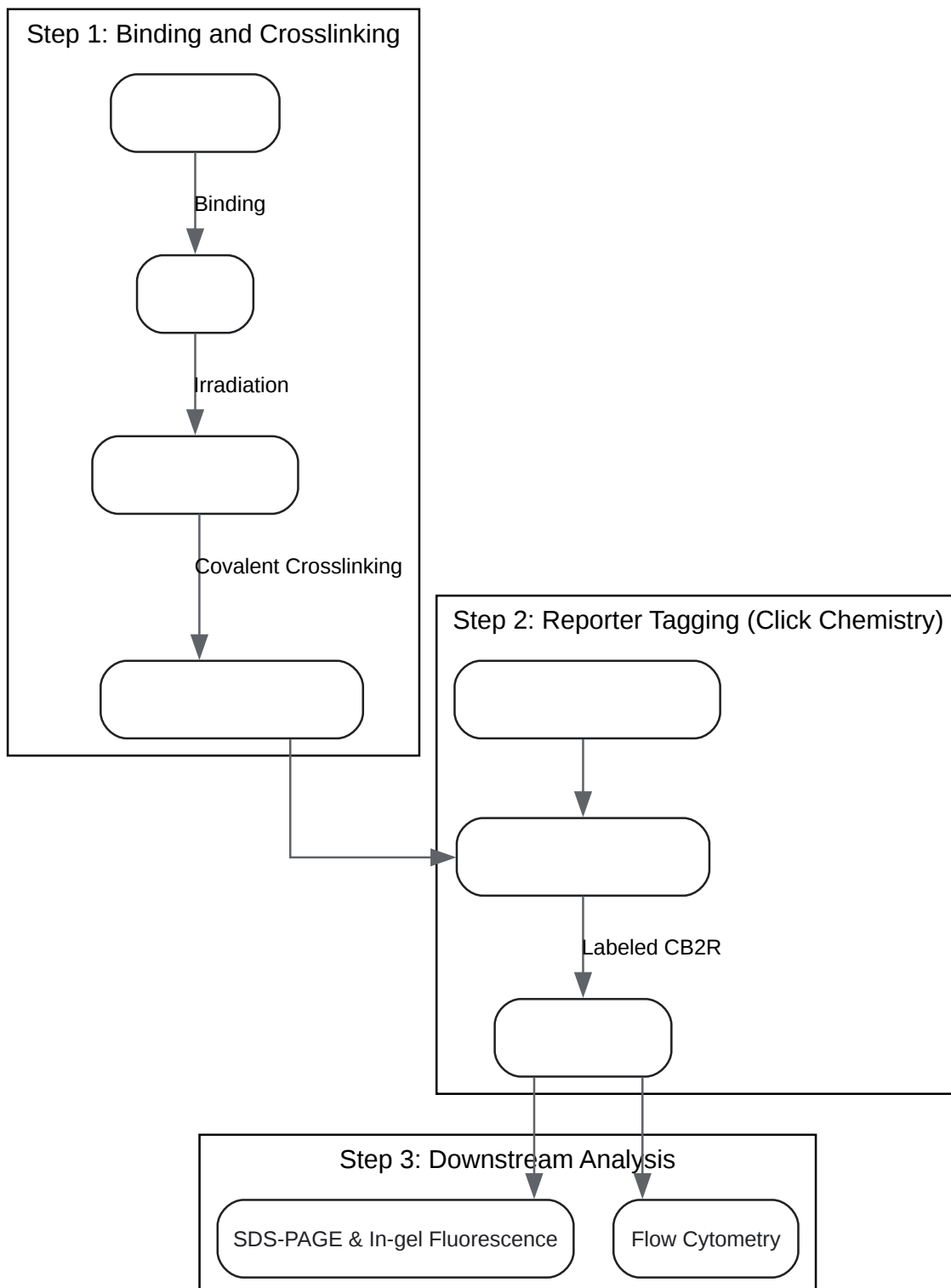
2. Flow Cytometry Analysis of CB2R Expression in Human PBMCs:

- **Cell Isolation:** Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
- **Probe Incubation:** PBMCs are incubated with LEI-121 (100 nM) for 30 minutes at 37°C.
- **Photo-crosslinking:** The cells are irradiated with UV light (350 nm) for 15 minutes on ice.
- **Click Reaction:** A click reaction is performed with a fluorescent azide to label the CB2R.

- **Staining and Analysis:** Cells are then stained with antibodies against cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes) and analyzed by flow cytometry to quantify CB2R expression in different immune cell populations.

Signaling Pathway and Experimental Workflow Diagrams

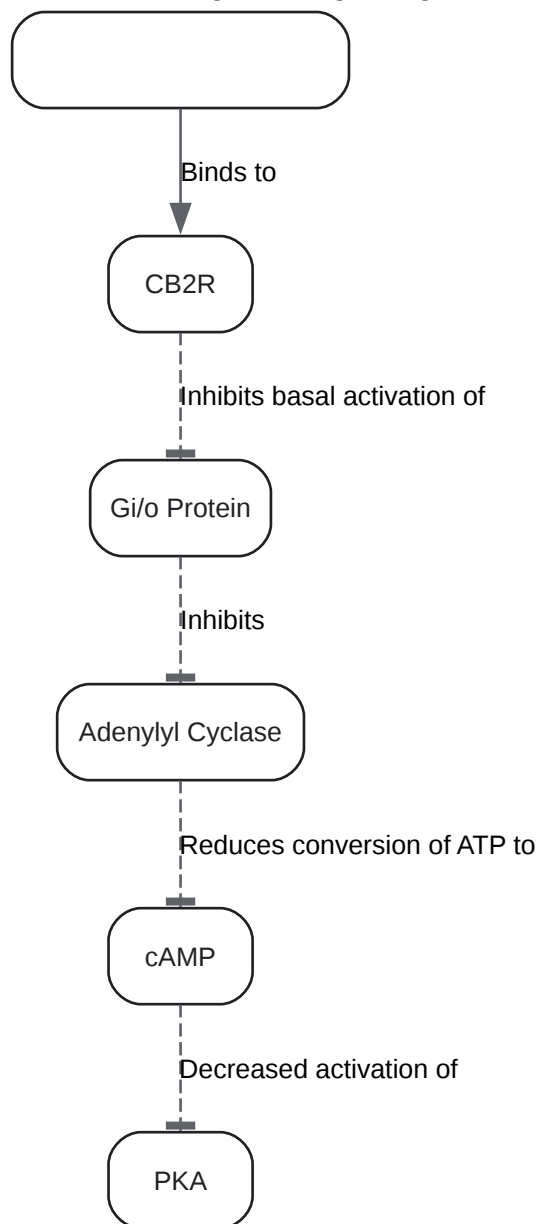
LEI-121 Experimental Workflow



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Caption: Workflow for using LEI-121 to label and detect CB2R.

CB2R Inverse Agonist Signaling Pathway



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Caption: Simplified signaling pathway for a CB2R inverse agonist like LEI-121.

Part 2: Compound 28 - A Fluorescent Ligand for CB2R

Compound 28, developed by Spinelli et al., is a fluorescent ligand designed for the detection and quantification of CB2R in vitro.[4] It offers a non-radioactive alternative for studying CB2R

expression in various cell lines.[4]

Quantitative Data

Parameter	Value	Species	Assay Type	Reference
Binding Affinity (K _i)	130 nM	Human	Radioligand displacement assay	--INVALID-LINK--
Selectivity	No affinity for CB1R	Human	Radioligand displacement assay	--INVALID-LINK--
Fluorescence Excitation	~450 nm	-	Spectrophotometry	--INVALID-LINK--
Fluorescence Emission	~550 nm	-	Spectrophotometry	--INVALID-LINK--

Mechanism of Action

Compound 28 is a reversible fluorescent ligand. It consists of a CB2R-selective pharmacophore (N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide) linked to a 4-dimethylaminophthalimide (4-DMAP) fluorophore via a polymethylene chain.[4] It binds non-covalently to the CB2R, and its fluorescence allows for the direct detection and quantification of the receptor.

Experimental Protocols

1. Saturation Binding Assay using Flow Cytometry:

- Cell Culture: CB2R-HEK293 cells are cultured as described for LEI-121.
- Incubation: Cells are incubated with increasing concentrations of Compound 28 (e.g., 0-500 nM) for 1 hour at 4°C to reach equilibrium.
- Washing: Cells are washed with cold phosphate-buffered saline (PBS) to remove unbound probe.

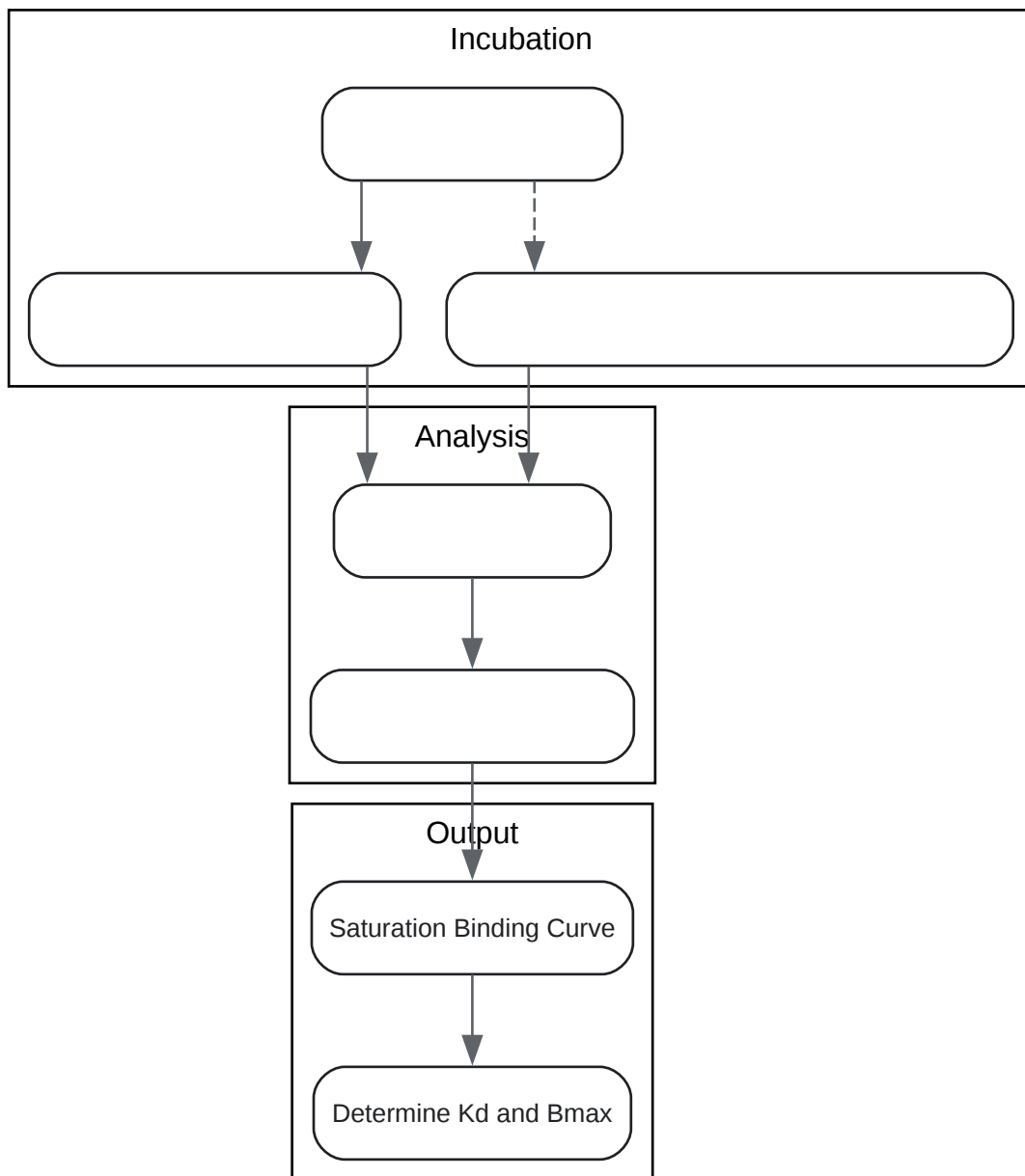
- Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. Non-specific binding is determined by co-incubation with a high concentration of a non-fluorescent CB2R ligand (e.g., 10 μ M GW405833).

2. Competitive Binding Assay using Fluorescence Microscopy:

- Cell Culture and Seeding: CB2R-HEK293 cells are seeded on glass coverslips and allowed to adhere overnight.
- Competition: Cells are pre-incubated with a non-fluorescent competitor (e.g., WIN55,212-2) at various concentrations for 30 minutes at 37°C.
- Probe Incubation: Compound 28 is then added at a fixed concentration (e.g., 100 nM) and incubated for another hour.
- Washing and Fixation: Cells are washed with PBS and may be fixed with 4% paraformaldehyde.
- Imaging: The fluorescence signal from the cells is visualized and quantified using a fluorescence microscope.

Experimental Workflow and Logical Relationship Diagrams

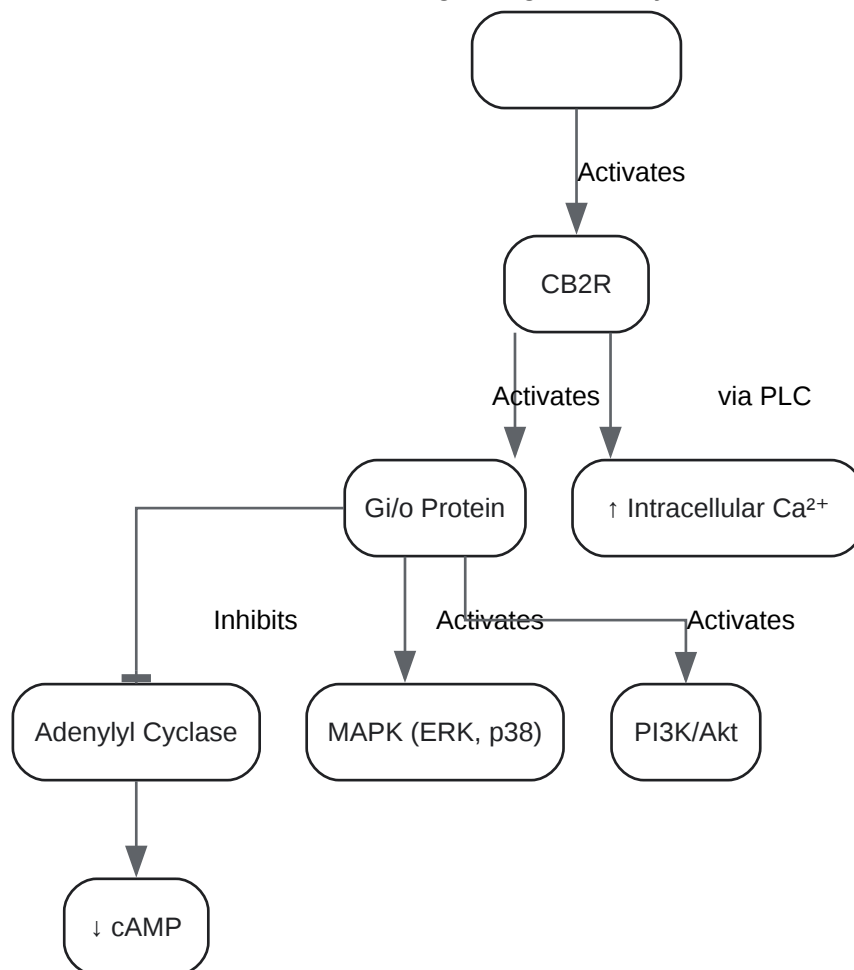
Compound 28 FACS Workflow



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Caption: Workflow for a saturation binding assay using Compound 28 and flow cytometry.

General CB2R Signaling Pathways



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Caption: Overview of canonical signaling pathways activated by CB2R agonists.

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References

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